molecular formula C15H18N4O3 B15000740 6'-Amino-3'-propyl-2'H-7,8-dioxaspiro[bicyclo[3.2.1]octane-2,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile

6'-Amino-3'-propyl-2'H-7,8-dioxaspiro[bicyclo[3.2.1]octane-2,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile

Cat. No.: B15000740
M. Wt: 302.33 g/mol
InChI Key: OFMOODVUJLVUEI-UHFFFAOYSA-N
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Description

6’-Amino-3’-propyl-2’H-7,8-dioxaspiro[bicyclo[321]octane-2,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Amino-3’-propyl-2’H-7,8-dioxaspiro[bicyclo[3.2.1]octane-2,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile typically involves multicomponent reactions (MCRs). One common method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . The reaction conditions often require a solvent such as dichloromethane and a strong Lewis acid like antimony pentafluoride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6’-Amino-3’-propyl-2’H-7,8-dioxaspiro[bicyclo[3.2.1]octane-2,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

6’-Amino-3’-propyl-2’H-7,8-dioxaspiro[bicyclo[3.2.1]octane-2,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6’-Amino-3’-propyl-2’H-7,8-dioxaspiro[bicyclo[3.2.1]octane-2,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Amino-3’-propyl-2’H-7,8-dioxaspiro[bicyclo[3.2.1]octane-2,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

6-amino-3-propylspiro[2H-pyrano[2,3-c]pyrazole-4,4'-6,8-dioxabicyclo[3.2.1]octane]-5-carbonitrile

InChI

InChI=1S/C15H18N4O3/c1-2-3-10-11-13(19-18-10)22-12(17)9(6-16)15(11)5-4-8-7-20-14(15)21-8/h8,14H,2-5,7,17H2,1H3,(H,18,19)

InChI Key

OFMOODVUJLVUEI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(=NN1)OC(=C(C23CCC4COC3O4)C#N)N

Origin of Product

United States

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